Cas no 189331-48-4 (Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate)

Ethyl 5-(difluoromethyl)thiophene-3-carboxylate is a fluorinated thiophene derivative with significant utility in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate for the synthesis of bioactive compounds. Its ester functionality allows for further derivatization, enabling the development of novel molecules with tailored properties. The thiophene core contributes to electronic and structural diversity, facilitating applications in material science as well. This compound is characterized by high purity and consistent performance, ensuring reliability in synthetic workflows. Its compatibility with various reaction conditions underscores its versatility in organic synthesis.
Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate structure
189331-48-4 structure
商品名:Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate
CAS番号:189331-48-4
MF:C8H8F2O2S
メガワット:206.209728240967
CID:5172533

Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate
    • インチ: 1S/C8H8F2O2S/c1-2-12-8(11)5-3-6(7(9)10)13-4-5/h3-4,7H,2H2,1H3
    • InChIKey: ZHHJKCZFRWRCPG-UHFFFAOYSA-N
    • ほほえんだ: C1SC(C(F)F)=CC=1C(OCC)=O

Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC520250-1g
Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate
189331-48-4
1g
£1558.00 2023-08-31

Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate 関連文献

Ethyl 5-(difluoromEthyl)thiophene-3-carboxylateに関する追加情報

Ethyl 5-(difluoromethyl)thiophene-3-carboxylate (CAS No. 189331-48-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-(difluoromethyl)thiophene-3-carboxylate, identified by its CAS number 189331-48-4, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, featuring a thiophene core substituted with a difluoromethyl group and an ester functionality, has garnered considerable attention due to its utility in the synthesis of bioactive molecules. The unique structural attributes of this compound make it a valuable building block for the development of novel therapeutic agents.

The Ethyl 5-(difluoromethyl)thiophene-3-carboxylate molecule exhibits a distinct pharmacophoric profile, which is highly desirable in drug design. The presence of the difluoromethyl group, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity. This feature is particularly relevant in the context of modern drug development, where optimizing pharmacokinetic properties is paramount. Recent studies have highlighted the role of difluorinated compounds in improving drug efficacy and reducing off-target effects, making this intermediate a promising candidate for further exploration.

In addition to its pharmacological significance, Ethyl 5-(difluoromethyl)thiophene-3-carboxylate serves as a key precursor in the synthesis of various heterocyclic compounds. The thiophene ring, a core structural motif in many bioactive molecules, provides a stable scaffold that can be further functionalized to yield complex derivatives. Researchers have leveraged this compound to develop novel analogs with enhanced biological activity. For instance, derivatives of this molecule have been investigated for their potential applications in antiviral and anticancer therapies.

The ester functionality present in Ethyl 5-(difluoromethyl)thiophene-3-carboxylate also contributes to its versatility as a synthetic intermediate. Ester groups are commonly employed in organic synthesis due to their reactivity and ease of modification. This allows chemists to introduce diverse functional groups into the molecule, enabling the creation of structurally diverse libraries of compounds. Such libraries are essential for high-throughput screening and lead optimization processes, which are critical steps in drug discovery.

Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 5-(difluoromethyl)thiophene-3-carboxylate. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have enabled the efficient construction of complex molecular architectures. These methods have been instrumental in generating novel derivatives with tailored biological properties. For example, palladium-catalyzed coupling reactions have been used to introduce aryl or vinyl groups onto the thiophene ring, resulting in compounds with improved pharmacological profiles.

The incorporation of fluorine atoms into pharmaceutical compounds has been a cornerstone of modern drug design. The introduction of fluorine at specific positions can significantly alter the electronic properties and steric environment of a molecule, thereby influencing its biological activity. In the case of Ethyl 5-(difluoromethyl)thiophene-3-carboxylate, the difluoromethyl group plays a crucial role in modulating these properties. Studies have demonstrated that difluorinated compounds often exhibit enhanced binding affinity to biological targets, leading to improved therapeutic efficacy.

The growing interest in fluorinated heterocycles has spurred extensive research into their synthesis and applications. Ethyl 5-(difluoromethyl)thiophene-3-carboxylate has emerged as a valuable intermediate in this context, providing access to a range of fluorinated thiophene derivatives. These derivatives have been explored for their potential applications in various therapeutic areas, including infectious diseases and neurological disorders. The ability to efficiently synthesize these compounds has opened new avenues for drug discovery and development.

In conclusion, Ethyl 5-(difluoromethyl)thiophene-3-carboxylate (CAS No. 189331-48-4) is a versatile intermediate with significant implications in pharmaceutical chemistry. Its unique structural features make it an ideal candidate for the synthesis of bioactive molecules with enhanced pharmacological properties. The growing body of research on fluorinated heterocycles underscores the importance of this compound in modern drug development. As synthetic methodologies continue to evolve, Ethyl 5-(difluoromethyl)thiophene-3-carboxylate is poised to play an increasingly pivotal role in the discovery and optimization of novel therapeutic agents.

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